Cas no 1806415-83-7 (3-Fluoro-2-hydroxy-5-iodopyridine)

3-Fluoro-2-hydroxy-5-iodopyridine 化学的及び物理的性質
名前と識別子
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- 3-Fluoro-5-iodopyridin-2-ol
- 3-Fluoro-2-hydroxy-5-iodopyridine
- 3-Fluoro-5-iodopyridin-2(1H)-one
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- インチ: 1S/C5H3FINO/c6-4-1-3(7)2-8-5(4)9/h1-2H,(H,8,9)
- InChIKey: ONQHMUYQFHVHPS-UHFFFAOYSA-N
- ほほえんだ: IC1=CNC(C(=C1)F)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 209
- トポロジー分子極性表面積: 29.1
- 疎水性パラメータ計算基準値(XlogP): 0.7
3-Fluoro-2-hydroxy-5-iodopyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029006729-250mg |
3-Fluoro-2-hydroxy-5-iodopyridine |
1806415-83-7 | 95% | 250mg |
$1,038.80 | 2022-03-31 | |
Alichem | A029006729-1g |
3-Fluoro-2-hydroxy-5-iodopyridine |
1806415-83-7 | 95% | 1g |
$2,923.95 | 2022-03-31 | |
Alichem | A029006729-500mg |
3-Fluoro-2-hydroxy-5-iodopyridine |
1806415-83-7 | 95% | 500mg |
$1,617.60 | 2022-03-31 |
3-Fluoro-2-hydroxy-5-iodopyridine 関連文献
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
3-Fluoro-2-hydroxy-5-iodopyridineに関する追加情報
Introduction to 3-Fluoro-2-hydroxy-5-iodopyridine (CAS No. 1806415-83-7) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
3-Fluoro-2-hydroxy-5-iodopyridine, identified by the CAS number 1806415-83-7, is a fluorinated pyridine derivative that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its versatile structural framework and promising biological activities. Pyridine-based compounds are well-documented for their role as key scaffolds in the design of pharmaceuticals, agrochemicals, and materials science. The introduction of fluorine and iodine substituents into the pyridine ring enhances its reactivity, making it a valuable intermediate in synthetic chemistry and drug development.
The fluorine atom in 3-Fluoro-2-hydroxy-5-iodopyridine exerts a strong electron-withdrawing effect, which can modulate the electronic properties of the molecule. This feature is particularly useful in medicinal chemistry, where fluorination is often employed to improve metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. Additionally, the iodine substituent at the 5-position provides a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, enabling the construction of more complex molecular architectures.
Recent advancements in the field have highlighted the utility of 3-Fluoro-2-hydroxy-5-iodopyridine as a building block in the synthesis of bioactive molecules. For instance, researchers have leveraged its reactivity to develop novel inhibitors targeting enzymes involved in cancer metabolism. The hydroxyl group at the 2-position further contributes to the molecule's versatility, allowing for modifications such as etherification or esterification, which can fine-tune solubility and bioavailability.
In oncology research, 3-Fluoro-2-hydroxy-5-iodopyridine has been explored as a precursor for small-molecule inhibitors of kinases and other therapeutic targets. The combination of fluorine and iodine substituents enhances binding interactions with biological macromolecules, making it an attractive candidate for structure-based drug design. Moreover, its incorporation into heterocyclic frameworks has led to the discovery of compounds with anti-inflammatory and antimicrobial properties.
The synthesis of 3-Fluoro-2-hydroxy-5-iodopyridine typically involves multi-step organic transformations, starting from commercially available pyridine derivatives. Key steps include halogenation at the desired positions followed by selective functionalization to introduce the hydroxyl group. The use of modern catalytic systems has improved both yield and selectivity, making large-scale production feasible for research and industrial applications.
One notable application of 3-Fluoro-2-hydroxy-5-iodopyridine is in the development of fluorescent probes for cellular imaging. The presence of both fluorine and iodine allows for facile derivatization into probes that can be used to track biological processes in real time. These probes have found utility in studying protein-protein interactions, metabolic pathways, and drug delivery systems.
From a computational chemistry perspective, virtual screening methods have been employed to identify derivatives of 3-Fluoro-2-hydroxy-5-iodopyridine with enhanced binding affinity for target proteins. Molecular docking studies suggest that modifications at the 3-position or introduction of additional heteroatoms can further optimize activity. These computational approaches complement experimental efforts by providing rapid screening of large chemical libraries.
The growing interest in fluorinated pyridines has also spurred innovation in green chemistry methodologies. Researchers are exploring solvent-free reactions and catalytic systems that minimize waste while maintaining high yields. Such environmentally conscious approaches align with broader efforts to make drug discovery more sustainable.
Future directions for research on 3-Fluoro-2-hydroxy-5-Iodopyridine include exploring its role in developing next-generation therapeutics targeting neurodegenerative diseases. Preliminary studies indicate that its structural motifs may interact with specific receptors or enzymes implicated in conditions such as Alzheimer's disease or Parkinson's disease. Additionally, its potential as a scaffold for antiviral agents is under investigation due to its ability to modulate viral protease activity.
In conclusion,3-fluoro - 2 - hydroxy - 5 - iodopyridine (CAS no .1806415 - 83 - 7) represents a structurally intriguing compound with broad applications across chemical biology , medicinal chemistry ,and materials science . Its unique combination of substituents offers opportunities for designing innovative therapeutics while advancing synthetic methodologies . As research progresses ,this compound is poised to play an increasingly important role in addressing unmet medical needs .
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